3-{4-[(5-Cyclopropyl-1,2-oxazol-3-YL)methyl]piperazin-1-YL}-1,2-benzothiazole
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Overview
Description
3-{4-[(5-Cyclopropyl-1,2-oxazol-3-YL)methyl]piperazin-1-YL}-1,2-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperazine ring, which is further substituted with a cyclopropyl-oxazole moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(5-Cyclopropyl-1,2-oxazol-3-YL)methyl]piperazin-1-YL}-1,2-benzothiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(5-Cyclopropyl-1,2-oxazol-3-YL)methyl]piperazin-1-YL}-1,2-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
3-{4-[(5-Cyclopropyl-1,2-oxazol-3-YL)methyl]piperazin-1-YL}-1,2-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[(5-Cyclopropyl-1,2-oxazol-3-YL)methyl]piperazin-1-YL}-1,2-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(5-(Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine: Shares a similar cyclopropyl-oxazole moiety but differs in the core structure.
Imidazole-containing compounds: These compounds also feature heterocyclic rings and have broad biological activities.
Uniqueness
What sets 3-{4-[(5-Cyclopropyl-1,2-oxazol-3-YL)methyl]piperazin-1-YL}-1,2-benzothiazole apart is its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C18H20N4OS |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]-5-cyclopropyl-1,2-oxazole |
InChI |
InChI=1S/C18H20N4OS/c1-2-4-17-15(3-1)18(20-24-17)22-9-7-21(8-10-22)12-14-11-16(23-19-14)13-5-6-13/h1-4,11,13H,5-10,12H2 |
InChI Key |
CUGKMHOLUPQHCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NO2)CN3CCN(CC3)C4=NSC5=CC=CC=C54 |
Origin of Product |
United States |
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